molecular formula H8MgN2O8S2 B084550 Diammonium magnesium bis(sulphate) CAS No. 14727-95-8

Diammonium magnesium bis(sulphate)

Cat. No.: B084550
CAS No.: 14727-95-8
M. Wt: 138.41 g/mol
InChI Key: PWSPYJYNHXXPRD-UHFFFAOYSA-M
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Description

Diammonium magnesium bis(sulphate), with the chemical formula (NH₄)₂Mg(SO₄)₂·6H₂O (commonly referred to as magnesium ammonium sulfate hexahydrate), is a double sulfate salt comprising ammonium, magnesium, and sulfate ions. Its CAS registry number is 14727-95-8 . The compound crystallizes in a hydrated form, typically with six water molecules (n = 6), and is notable for its role in materials science and industrial applications, particularly as a flame-retardant component in fire-protecting agents .

Properties

CAS No.

14727-95-8

Molecular Formula

H8MgN2O8S2

Molecular Weight

138.41 g/mol

IUPAC Name

azanium;magnesium;sulfate

InChI

InChI=1S/Mg.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+2;;/p-1

InChI Key

PWSPYJYNHXXPRD-UHFFFAOYSA-M

SMILES

[NH4+].[O-]S(=O)(=O)[O-].[Mg+2]

Canonical SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2]

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Diammonium magnesium bis(sulphate) belongs to a family of double sulfate salts with the general formula (NH₄)₂M(SO₄)₂·nH₂O , where M represents a divalent metal (e.g., Mg²⁺, Co²⁺, Ni²⁺, Fe²⁺). Key structural distinctions arise from the metal center and hydration state:

Compound Metal Center Hydration (n) Crystal System Key Structural Features
Diammonium Mg bis(sulphate) Mg²⁺ 6 Hexagonal Octahedral Mg(H₂O)₆²⁺ units
Diammonium Co bis(sulphate) Co²⁺ 6 Monoclinic Octahedral Co(H₂O)₆²⁺; paramagnetic
Diammonium Ni bis(sulphate) Ni²⁺ 6 Orthorhombic Jahn-Teller distorted NiO₆ octahedra
Diammonium Fe bis(sulphate) Fe²⁺ 6 Triclinic High-spin Fe²⁺ configuration

Key Observations :

  • The Mg²⁺ variant exhibits a hexagonal crystal system, whereas Co²⁺ and Ni²⁺ analogs adopt monoclinic and orthorhombic systems, respectively .
  • Electron paramagnetic resonance (EPR) studies on Cu²⁺-doped (NH₄)₂Mg(SO₄)₂·6H₂O reveal octahedral coordination with distinct zero-field splitting parameters, differing from Co²⁺ or Fe²⁺ analogs due to varying metal-ligand interactions .

Thermal and Physical Properties

Thermal stability and physical properties vary significantly across the (NH₄)₂M(SO₄)₂·nH₂O series:

Compound Density (g/cm³) Melting Point (°C) Decomposition Pathway
Diammonium Mg bis(sulphate) 1.76 120 (decomp.) Loss of H₂O → anhydrous sulfate
Diammonium Co bis(sulphate) 1.902 120 (decomp.) CoO formation above 250°C
Diammonium Ni bis(sulphate) 1.92 150 (decomp.) NiSO₄ + NH₃ release
Diammonium Fe bis(sulphate) 1.89 110 (decomp.) Fe₂(SO₄)₃ + NH₃

Key Observations :

  • Mg²⁺ and Co²⁺ variants decompose near 120°C, primarily losing water molecules, while Ni²⁺ and Fe²⁺ salts decompose at higher temperatures due to stronger metal-sulfate bonding .
  • The phosphate analog, (NH₄)₂Mg(HPO₄)₂·4H₂O (Form I), exhibits lower thermal stability (decomposes at ~100°C) compared to sulfate salts, attributed to weaker P–O bonds .

Key Observations :

  • The Mg²⁺ compound is prioritized in fire-protecting agents due to its ability to form stable hydrates that suppress combustion via endothermic dehydration .
  • Co²⁺ and Ni²⁺ variants are favored in catalysis and energy storage, leveraging their redox activity and ionic mobility .

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